molecular formula C19H15N3O2S B11444762 N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444762
M. Wt: 349.4 g/mol
InChI Key: QTFPSDGASCGECL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound features a benzodioxole moiety, a thiophene ring, and an imidazo[1,2-a]pyridine core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: Starting with 1,3-benzodioxole, the compound is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature.

    Coupling with Thiophene: The brominated benzodioxole is then coupled with a thiophene derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, in the presence of a base like cesium carbonate (Cs2CO3) and a ligand like xantphos in a solvent like toluene at reflux temperature.

    Formation of the Imidazo[1,2-a]pyridine Core: The intermediate product is then reacted with 2-aminopyridine derivatives under cyclization conditions, often using a dehydrating agent like phosphorus oxychloride (POCl3) in a solvent like dichloromethane (CH2Cl2) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitro groups or carbonyl compounds.

Common Reagents and Conditions

    Oxidation: H2O2 in aqueous ethanol at 40°C.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Halogenation using NBS in DMF at 0°C to room temperature.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a benzodioxole moiety, a thiophene ring, and an imidazo[1,2-a]pyridine core

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15N3O2S/c1-12-2-5-17-21-18(13-6-7-25-10-13)19(22(17)9-12)20-14-3-4-15-16(8-14)24-11-23-15/h2-10,20H,11H2,1H3

InChI Key

QTFPSDGASCGECL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CSC=C5)C=C1

Origin of Product

United States

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